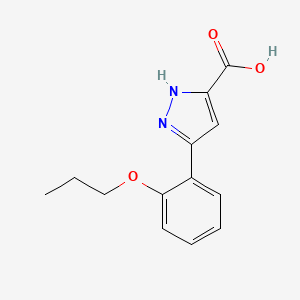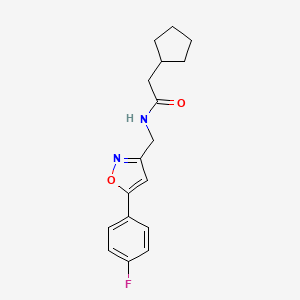
2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide” is a compound that belongs to the class of isoxazole derivatives. Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The molecular formula of “this compound” is C16H17FN2O2. The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
Isoxazole derivatives have been the subject of research in medicinal chemistry over the past decades . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 288.322. Further physical and chemical properties are not specified in the available resources.作用機序
2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide is a selective CB1 antagonist, meaning it binds to and blocks the activity of the CB1 receptor. The CB1 receptor is primarily found in the brain and is involved in a variety of physiological processes, including appetite regulation, pain perception, and mood. By blocking the CB1 receptor, this compound can modulate these processes.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, including cocaine and nicotine. This compound has also been investigated for its potential use in the treatment of anxiety, depression, and schizophrenia.
実験室実験の利点と制限
One advantage of using 2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation is that this compound is not very soluble in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Another area of interest is its potential use in the treatment of drug addiction and related disorders. Additionally, further research could be done to explore the potential therapeutic applications of this compound for anxiety, depression, and schizophrenia. Finally, more research could be done to optimize the synthesis and formulation of this compound for use in experimental settings.
合成法
The synthesis of 2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide involves several steps. The starting material is 5-(4-fluorophenyl)isoxazole-3-carboxylic acid, which is reacted with cyclopentylmagnesium bromide to form the corresponding acid chloride. This is then reacted with N-((5-aminomethyl)isoxazol-3-yl)methyl)acetamide in the presence of a base to give this compound.
科学的研究の応用
2-cyclopentyl-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing food intake and body weight in animal models of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, including cocaine and nicotine. This compound has also been investigated for its potential use in the treatment of anxiety, depression, and schizophrenia.
特性
IUPAC Name |
2-cyclopentyl-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c18-14-7-5-13(6-8-14)16-10-15(20-22-16)11-19-17(21)9-12-3-1-2-4-12/h5-8,10,12H,1-4,9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEIZLLLMZQQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


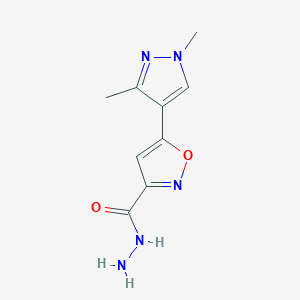

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2621391.png)
![2-ethyl-N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2621396.png)
![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2621397.png)
![3,4,5-triethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2621398.png)
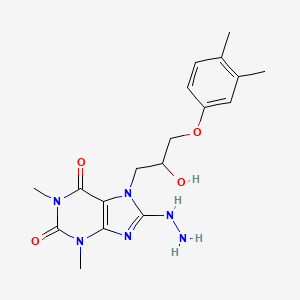
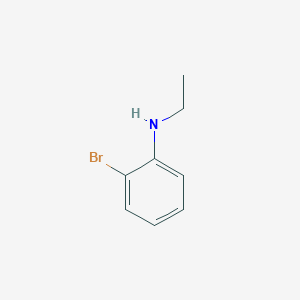
![N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2621402.png)
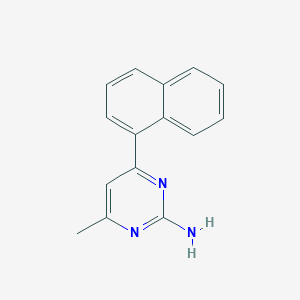
![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2621404.png)
![Benzo[d][1,3]dioxol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2621406.png)
